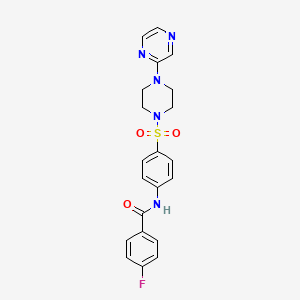

4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-fluoro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3S/c22-17-3-1-16(2-4-17)21(28)25-18-5-7-19(8-6-18)31(29,30)27-13-11-26(12-14-27)20-15-23-9-10-24-20/h1-10,15H,11-14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRPSLFNCLAYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps:

Formation of the Pyrazine-Piperazine Intermediate: The initial step involves the reaction of pyrazine with piperazine under controlled conditions to form the pyrazin-2-ylpiperazine intermediate.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.

Coupling with 4-Fluorobenzoyl Chloride: The final step involves coupling the sulfonylated intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce sulfide derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for further preclinical and clinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound |

|---|---|---|---|

| N-(4-fluorophenyl)piperazine | Simple piperazine-fluorophenyl structure | Psychoactive properties; precursor in drug synthesis | Lacks sulfonyl linker and benzamide core, reducing target specificity . |

| 4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Methoxyphenyl-piperazine sulfonyl ethyl linkage | Serotonin receptor interaction | Ethyl linker and methoxy substituent alter steric effects and receptor affinity . |

| N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide | Dimethylbenzamide, fluorophenyl-sulfonyl ethyl | Investigated for CNS applications | Dimethyl substitution on benzamide increases lipophilicity, affecting blood-brain barrier penetration . |

| Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine) derivatives | Pyrazine-carbonyl-piperazine | Varied target specificity (e.g., kinase inhibition) | Pyrazine as a carbonyl substituent vs. direct piperazine linkage reduces conformational flexibility . |

| 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide | Acetyl-piperazine sulfonyl group | Biochemical probe in enzymatic studies | Acetyl group on piperazine diminishes basicity, altering solubility and binding kinetics . |

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability : Sulfonyl linkers generally resist oxidative metabolism better than ester or amide linkages in compounds like N-(furan-2-ylmethyl) derivatives .

- Target Engagement: The rigid benzamide-pyrazine architecture may favor interactions with enzymes or receptors requiring planar aromatic stacking, unlike bulkier quinoxaline-core analogs .

Actividad Biológica

4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure

The compound features a complex structure that includes:

- A fluorobenzene moiety.

- A piperazine ring linked to a pyrazine group.

- A sulfonamide functional group.

This structural diversity contributes to its biological activity, allowing it to interact with various biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes or receptors involved in disease processes. For instance:

- Tyrosinase Inhibition : Compounds with piperazine and fluorobenzene moieties have shown promise as inhibitors of tyrosinase, an enzyme implicated in hyperpigmentation disorders. These inhibitors can prevent substrate binding and exhibit competitive inhibition properties .

- Antimicrobial Activity : Some derivatives have demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Case Studies

-

Tyrosinase Inhibition Study : A study evaluated several derivatives of piperazine, including those with fluorobenzyl groups. The most promising compounds exhibited low IC50 values (concentration required to inhibit 50% of enzyme activity), indicating strong inhibitory effects on tyrosinase .

Compound IC50 (μM) 4-Fluorobenzyl derivative 5.6 4-Fluorobenzamide 3.2 Reference Compound 10.5 -

Anti-tubercular Activity : In a series of synthesized piperazine derivatives, some compounds showed MIC (Minimum Inhibitory Concentration) values as low as 3.45 μM against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

Compound MIC (μM) Compound A 3.45 Compound B 4.41 Control >50

Pharmacological Profile

The pharmacological profile of the compound indicates a favorable safety and efficacy ratio:

- Non-cytotoxicity : Certain derivatives have been reported to exhibit no cytotoxic effects on mammalian cells while retaining their inhibitory activity against target enzymes .

- Selectivity : The presence of specific functional groups enhances selectivity towards certain biological targets, minimizing off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.